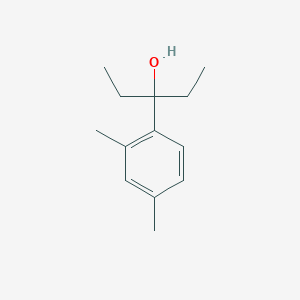

3-(2,4-Dimethylphenyl)-3-pentanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,4-Dimethylphenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a pentanol group attached to the third carbon of the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3-pentanol typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.

Reaction Conditions:

Reagents: 2,4-dimethylbenzaldehyde, pentylmagnesium bromide

Solvent: Anhydrous ether

Temperature: Room temperature

Workup: Acidic aqueous workup to protonate the intermediate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions, with additional considerations for reaction efficiency, yield optimization, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and high throughput.

化学反应分析

Types of Reactions

3-(2,4-Dimethylphenyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, room temperature

Reduction: Lithium aluminum hydride in anhydrous ether, reflux

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: 3-(2,4-Dimethylphenyl)-3-pentanone

Reduction: 3-(2,4-Dimethylphenyl)-3-pentane

Substitution: Various substituted derivatives depending on the electrophile used

科学研究应用

Chemical Synthesis

Proton Source in Reactions

One of the primary applications of 3-(2,4-Dimethylphenyl)-3-pentanol is as a proton source in organic reactions. It has been utilized in diastereoselective couplings with 2-substituted acrylate derivatives, showcasing its role in enhancing reaction selectivity and efficiency . This property makes it particularly useful in the synthesis of complex organic molecules where specific stereochemistry is desired.

Grignard Reagent Reactions

The compound can also be synthesized via Grignard reactions, where it acts as a product derived from the reaction of Grignard reagents with carbonyl compounds. This method is significant for producing tertiary alcohols and demonstrates the versatility of this compound in synthetic organic chemistry .

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that this compound may exhibit biological activity relevant to pharmaceuticals. For instance, its structural similarity to other bioactive compounds suggests potential interactions with biological targets such as enzymes involved in inflammation . Further studies are needed to explore its pharmacological properties and therapeutic applications.

Industrial Applications

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound can be used as a flavoring agent or fragrance component. Its application in this industry highlights the importance of tertiary alcohols in creating desirable sensory experiences in consumer products .

Toxicological Studies

Safety Profile Assessment

Toxicological studies have shown that exposure to high concentrations of this compound can lead to adverse effects such as optic nerve neuropathy and other degenerative changes in mammals . Understanding the safety profile of this compound is crucial for its application in consumer products and pharmaceuticals.

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Diastereoselective Coupling with Acrylates | Demonstrated high selectivity and yield when using this compound as a proton source | Organic synthesis |

| Toxicological Assessment | Identified potential neurotoxic effects at high concentrations | Safety evaluation for industrial use |

作用机制

The mechanism of action of 3-(2,4-Dimethylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

相似化合物的比较

Similar Compounds

3-(2,4-Dimethylphenyl)-3-butanol: Similar structure with a butanol group instead of a pentanol group.

3-(2,4-Dimethylphenyl)-3-hexanol: Similar structure with a hexanol group instead of a pentanol group.

2,4-Dimethylphenol: Lacks the pentanol group but shares the dimethylphenyl core.

Uniqueness

3-(2,4-Dimethylphenyl)-3-pentanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

生物活性

3-(2,4-Dimethylphenyl)-3-pentanol is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tertiary alcohol group and a dimethyl-substituted phenyl ring. Its molecular formula is C13H18O, and it has a molecular weight of approximately 194.28 g/mol. The compound is typically a colorless to pale yellow liquid with a distinctive odor.

1. Antioxidant Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems.

- Study Findings : A study evaluating the antioxidant capacity of various phenolic compounds found that those with similar structural features demonstrated effective radical scavenging abilities. For example, the IC50 value for radical scavenging was reported to be around 37.61 µg/mL for certain derivatives, suggesting that this compound may exhibit comparable activity .

2. Antifungal Activity

The antifungal properties of phenolic compounds have been widely studied, particularly in agricultural applications.

Toxicological Profile

Understanding the toxicological profile of this compound is essential for assessing its safety for potential applications:

- Acute Toxicity : Studies indicate that high doses can lead to adverse effects such as respiratory distress and neurological symptoms in animal models . For instance, intraperitoneal administration in rats resulted in significant physiological changes indicative of toxicity.

- Irritation Potential : The compound may cause irritation upon exposure, particularly through inhalation or ingestion. Safety data suggest careful handling and usage guidelines are necessary when working with this compound .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antioxidant | Comparable IC50 values indicating effective free radical scavenging |

| Antifungal | Potential antifungal activity against common pathogens |

| Toxicity | Acute toxicity observed in animal studies; potential irritant |

属性

IUPAC Name |

3-(2,4-dimethylphenyl)pentan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-13(14,6-2)12-8-7-10(3)9-11(12)4/h7-9,14H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDKKDCAANQGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C=C(C=C1)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。